2-Chloro-1-phenylethanesulfonyl chloride
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Overview
Description
. It is a derivative of styrene, where the ethylene group is substituted with a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylethylenesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of styrene with chlorosulfonic acid, which introduces the sulfonyl chloride group to the ethylene moiety . Another method involves the use of phosphorus pentachloride or phosphorus oxychloride with sodium benzenesulfonate . These reactions typically require controlled temperatures and specific reaction times to ensure high yields.
Industrial Production Methods
In industrial settings, the production of 2-phenylethylenesulfonyl chloride often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, with careful control of reaction parameters to minimize by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Phenylethylenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less common, it can participate in such reactions under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with 2-phenylethylenesulfonyl chloride include bases like pyridine, nucleophiles like amines, and catalysts like palladium for coupling reactions . Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions with 2-phenylethylenesulfonyl chloride include sulfonamides, sulfonate esters, and coupled aromatic compounds .
Scientific Research Applications
2-phenylethylenesulfonyl chloride has a wide range of applications in scientific research:
Biology: It can be used to modify biological molecules, such as proteins, through sulfonation reactions.
Medicine: Its derivatives are explored for potential pharmaceutical applications, including as intermediates in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins
Mechanism of Action
The mechanism of action of 2-phenylethylenesulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group, which can react with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations, where the sulfonyl chloride group acts as a leaving group, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-phenylethylenesulfonyl chloride include:
Tosyl Chloride (p-Toluenesulfonyl Chloride): Used in similar substitution reactions to form sulfonamides and sulfonate esters.
Mesyl Chloride (Methanesulfonyl Chloride): Another sulfonyl chloride used in organic synthesis for similar purposes.
Uniqueness
2-Phenylethylenesulfonyl chloride is unique due to its styrene-derived structure, which allows it to participate in a broader range of reactions, including coupling reactions that are less common with simpler sulfonyl chlorides . This versatility makes it a valuable reagent in both academic and industrial research.
Properties
Molecular Formula |
C8H8Cl2O2S |
---|---|
Molecular Weight |
239.12 g/mol |
IUPAC Name |
2-chloro-1-phenylethanesulfonyl chloride |
InChI |
InChI=1S/C8H8Cl2O2S/c9-6-8(13(10,11)12)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
NNZMTSYJZLCTPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCl)S(=O)(=O)Cl |
Origin of Product |
United States |
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